molecular formula C9H11BO4 B13524189 4,6-Dimethoxybenzo[c][1,2]oxaborol-1(3H)-ol

4,6-Dimethoxybenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B13524189
M. Wt: 193.99 g/mol
InChI Key: RTZMHIWXYRCJON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethoxybenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound It is characterized by the presence of a benzoxaborole ring, which is a fused bicyclic structure consisting of a benzene ring and an oxaborole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxybenzo[c][1,2]oxaborol-1(3H)-ol typically involves the following steps:

    Formation of the Benzoxaborole Ring: The initial step involves the formation of the benzoxaborole ring. This can be achieved through the reaction of a suitable phenol derivative with a boronic acid or boronic ester under acidic or basic conditions.

    Methoxylation: The introduction of methoxy groups at the 4 and 6 positions of the benzene ring is usually accomplished through electrophilic aromatic substitution reactions. Methanol or dimethyl sulfate can be used as methylating agents in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or boronates.

    Reduction: Reduction reactions can target the oxaborole ring, potentially converting it into a more reduced boron-containing species.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Boronic acids, boronates.

    Reduction: Reduced boron-containing species.

    Substitution: Functionalized benzoxaborole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4,6-Dimethoxybenzo[c][1,2]oxaborol-1(3H)-ol is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound has shown promise as an inhibitor of certain enzymes. For example, it has been studied for its potential to inhibit phosphodiesterase enzymes, which play a role in inflammatory diseases . Its ability to modulate enzyme activity makes it a candidate for drug development, particularly in the treatment of conditions like psoriasis and atopic dermatitis .

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its boron-containing structure may impart desirable characteristics such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4,6-Dimethoxybenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. For instance, as a phosphodiesterase inhibitor, it binds to the catalytic domain of the enzyme, interfering with its ability to hydrolyze cyclic nucleotides like cAMP . This inhibition can lead to reduced production of pro-inflammatory cytokines and other mediators, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Crisaborole: Another benzoxaborole derivative used as a topical treatment for atopic dermatitis.

    Tavaborole: A benzoxaborole antifungal agent used to treat onychomycosis.

Uniqueness

4,6-Dimethoxybenzo[c][1,2]oxaborol-1(3H)-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 4 and 6 positions may enhance its stability and solubility compared to other benzoxaborole derivatives.

Properties

Molecular Formula

C9H11BO4

Molecular Weight

193.99 g/mol

IUPAC Name

1-hydroxy-4,6-dimethoxy-3H-2,1-benzoxaborole

InChI

InChI=1S/C9H11BO4/c1-12-6-3-8-7(5-14-10(8)11)9(4-6)13-2/h3-4,11H,5H2,1-2H3

InChI Key

RTZMHIWXYRCJON-UHFFFAOYSA-N

Canonical SMILES

B1(C2=CC(=CC(=C2CO1)OC)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.